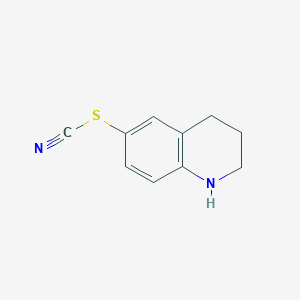

Thiocyanic acid, 1,2,3,4-tetrahydro-6-quinolinyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

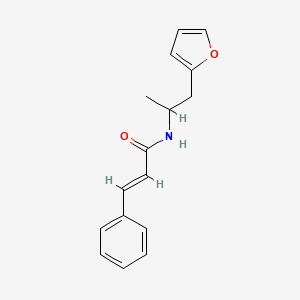

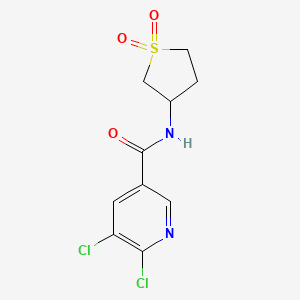

Thiocyanic acid is a chemical compound with the formula HSCN and structure H−S−C≡N, which exists as a tautomer with isothiocyanic acid . The salts and esters of thiocyanic acid are known as thiocyanates . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group .

Molecular Structure Analysis

The molecular structure of thiocyanic acid involves a triple bond between carbon and nitrogen . The esters of thiocyanic acid have the general structure R−S−C≡N .Aplicaciones Científicas De Investigación

Domino Reactions in Drug Synthesis

Domino reactions, which include a series of transformations occurring under the same reaction conditions, are a cornerstone in the synthesis of complex molecules like 1,2,3,4-tetrahydroquinolines . These reactions are highly valued for their efficiency and atom economy, often mimicking natural biosynthetic pathways. The compound can be utilized in the synthesis of bioactive natural products and pharmaceutical agents, leveraging its potential to form diverse heterocyclic architectures essential for drug development .

Heterocycle Synthesis

Heterocycles are a fundamental component of many pharmaceuticals and natural products. The sulfanyl group in (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile can act as a nucleophile or an electrophile, making it a versatile intermediate in constructing heterocyclic compounds. This property is particularly useful in synthesizing quinoline derivatives, which have a wide range of therapeutic applications .

Development of Antimicrobial Agents

Quinoline derivatives have been studied for their antimicrobial properties. The structural flexibility provided by the tetrahydroquinoline scaffold allows for the exploration of novel antimicrobial agents. The sulfanyl group in the compound can be modified to enhance its interaction with bacterial enzymes or proteins, potentially leading to new treatments for bacterial infections .

Neurodegenerative Disease Research

Isoquinoline alkaloids, which share a structural similarity with tetrahydroquinolines, have been investigated for their neuroprotective effects. Compounds based on the tetrahydroquinoline structure, such as (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile , may offer a platform for developing treatments against neurodegenerative disorders by targeting specific neurological pathways or receptors .

Catalyst Design

The sulfanyl group in (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile can serve as a ligand in catalyst design, particularly in transition metal complexes. These catalysts can be applied in various organic transformations, including cross-coupling reactions, which are pivotal in constructing complex organic molecules .

Material Science

Quinoline and its derivatives are known for their fluorescent properties, which can be harnessed in material science. The compound could be used in the design of organic light-emitting diodes (OLEDs) or as a fluorescent marker in biological imaging, providing a pathway for the development of new materials with unique optical properties .

Agricultural Chemistry

The structural motifs present in (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile are found in various agrochemicals. Its potential applications in this field include the development of new pesticides or herbicides, where modifications to the tetrahydroquinoline core could lead to compounds with specific activity against agricultural pests or weeds .

Green Chemistry

The principles of green chemistry emphasize the reduction of waste and the use of efficient synthetic methods. The compound’s utility in domino reactions aligns with these principles, as it can be employed in processes that minimize the environmental impact of chemical synthesis by reducing the number of steps and solvents required .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-yl thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-13-9-3-4-10-8(6-9)2-1-5-12-10/h3-4,6,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNSNIRGCHXGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)SC#N)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiocyanic acid, 1,2,3,4-tetrahydro-6-quinolinyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992894.png)

![6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2992902.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)

![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)

![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)